molecular formula C17H15F2N3OS B2513499 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide CAS No. 868375-70-6

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide

Cat. No.: B2513499
CAS No.: 868375-70-6
M. Wt: 347.38
InChI Key: MFKRQRNDXHMIGS-JZJYNLBNSA-N
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Description

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is a synthetic benzothiazole derivative intended for research applications. This compound features a benzothiazole core, a scaffold present in molecules studied for their antibacterial properties. Compounds with structural similarities have been investigated for their potential to inhibit bacterial cell division by targeting the essential tubulin-like protein FtsZ, a promising strategy for addressing antibiotic-resistant bacteria . The 4,6-difluoro and 3-methyl substitutions on the benzothiazole ring, along with the 4-(dimethylamino)benzamide moiety, are intended to modulate the compound's physicochemical properties and biological activity. This product is provided for research purposes to explore its potential mechanisms and efficacy in biochemical and microbiological assays. Researchers are encouraged to conduct thorough characterization and profiling to validate its specific activity and applications. Handling Notice: This chemical is for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3OS/c1-21(2)12-6-4-10(5-7-12)16(23)20-17-22(3)15-13(19)8-11(18)9-14(15)24-17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKRQRNDXHMIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine and Methyl Groups: The fluorine atoms and methyl group are introduced via electrophilic aromatic substitution reactions using appropriate fluorinating agents and methylating agents.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the substituted benzo[d]thiazole with a suitable aldehyde or ketone in the presence of a base.

    Coupling with Dimethylamino Benzamide: The final step involves coupling the ylidene-substituted benzo[d]thiazole with 4-(dimethylamino)benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the benzo[d]thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to its conjugated system, which may exhibit interesting photophysical properties. It can be used in imaging studies to track biological processes at the cellular level.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural and Spectral Comparisons
Compound Class / Example Core Structure Key Substituents IR Spectral Features (cm⁻¹) Tautomerism Observed?
Target Compound Benzo[d]thiazole 4,6-difluoro, 3-methyl, 4-(dimethylamino) C=O (~1660–1680), C=N (imine, ~1600–1630) Z-configuration fixed
1,2,4-Triazole-3(4H)-thiones [7–9] [1] 1,2,4-Triazole 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl C=S (1247–1255), NH (3278–3414) Thione-thiol equilibrium
N-(5-Isoxazolyl-thiadiazol-2-ylidene)benzamide (6) [2] Thiadiazole + Isoxazole Phenyl, benzamide C=O (1606), C=N (thiadiazole) Not reported
N-[3-Methylphenyl-thiadiazol-2-ylidene]benzamide (4g) [3] Thiadiazole 3-Methylphenyl, dimethylamino acryloyl C=O (1690, 1638) Not reported
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide [4] Thiazolidinone Dioxothiazolidin-ylidene, phenyl C=O (1715–1720), NH (3300–3400) E-configuration fixed
Key Observations:

Thiadiazole derivatives (e.g., compounds 6 and 4g) exhibit distinct electronic profiles due to nitrogen/sulfur ratios, affecting charge distribution and reactivity [2], [3].

Substituent Effects: Fluorine Atoms: The 4,6-difluoro substitution in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 6) [1], [5]. Dimethylamino Group: The electron-donating 4-(dimethylamino) group in the target compound contrasts with electron-withdrawing groups (e.g., sulfonyl in triazoles [1]), altering solubility and dipole moments.

Spectral Features :

  • The absence of a νS-H band (~2500–2600 cm⁻¹) in the target compound (similar to triazole-thiones [1]) confirms the thione tautomer dominance.
  • C=O stretching in the benzamide moiety (~1660–1680 cm⁻¹) aligns with analogs like 4g (1690 cm⁻¹) [3]].

Biological Activity

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, antimicrobial properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C17H12F2N2O3S
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 868375-82-0

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Efficacy

A study assessed the compound's cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays. The results indicated:

Cell LineIC50 (µM) in 2D CultureIC50 (µM) in 3D Culture
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
NCI-H358Data not specifiedData not specified

These findings suggest that the compound exhibits higher efficacy in two-dimensional cultures compared to three-dimensional cultures, indicating a potential for further development as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promise in antimicrobial applications. It was tested against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

The antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliData not specified
Staphylococcus aureusData not specified

While specific MIC values were not provided in the available literature, preliminary results indicated that compounds with similar structures often exhibit notable antibacterial activity .

The mechanism by which this compound exerts its biological effects involves interaction with DNA and various cellular pathways.

  • DNA Binding : The compound has been observed to bind within the minor groove of AT-DNA, influencing cellular proliferation and apoptosis pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell growth and proliferation, contributing to its antitumor effects .

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